Synthesis and purification of Cyanine5.5 tetrazine
Synthesis and purification of Cyanine5.5 tetrazine
An In-depth Technical Guide to the Synthesis and Purification of Cyanine5.5 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to reactive chemical handles is a cornerstone of modern biomedical research, enabling the precise visualization of biological processes. Cyanine5.5 (Cy5.5), a far-red emitting fluorophore, is particularly valuable for in vivo imaging due to its favorable tissue penetration and low autofluorescence. Tetrazines are a class of bioorthogonal reactants that participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest and most specific click chemistry reactions currently known.[1][2] The resulting Cy5.5-tetrazine conjugate is a powerful tool for labeling biomolecules modified with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), facilitating applications in targeted drug delivery, molecular imaging, and diagnostics.[1][]
This guide provides a comprehensive overview of the synthetic and purification strategies for producing high-purity Cy5.5-tetrazine, intended for researchers in chemistry, biology, and drug development.
Synthetic Strategy Overview
The synthesis of Cy5.5-tetrazine is typically achieved through a modular, two-stage process. This approach ensures that the sensitive cyanine (B1664457) dye is not subjected to the harsh conditions often required for the initial formation of the tetrazine ring.[4]
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Stage 1: Synthesis of an Amine-Functionalized Tetrazine. A suitable tetrazine core bearing a reactive handle, most commonly a primary amine, is synthesized. A widely used precursor is (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine. The synthesis of the tetrazine ring itself can be accomplished via several methods, including the classic Pinner synthesis or more modern metal-catalyzed approaches that offer improved yields for certain substrates.
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Stage 2: Amide Coupling to Cy5.5 NHS Ester. The amine-functionalized tetrazine is then covalently linked to a commercially available, amine-reactive derivative of the Cy5.5 dye, typically Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond.
The overall workflow is depicted below.
Experimental Protocols
Stage 1: Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine
This protocol is adapted from established methods for synthesizing asymmetric tetrazines.
Materials:
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Acetamidine (B91507) hydrochloride
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Anhydrous hydrazine
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Sodium nitrite (B80452) (NaNO₂)
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Hydrochloric acid (HCl)
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Nitrogen (N₂) gas
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Anhydrous solvents (e.g., Methanol)
Procedure:
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Combine 4-(aminomethyl)benzonitrile (2 mmol) and acetamidine hydrochloride (10 mmol) in a round-bottom flask under a nitrogen atmosphere.
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Slowly add anhydrous hydrazine (2 mL) to the solid mixture with stirring. Caution: This reaction is exothermic and generates ammonia (B1221849) gas; perform in a well-ventilated fume hood.
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Allow the reaction to stir at 80°C for 30 minutes.
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Cool the reaction mixture to room temperature. The mixture contains the dihydrotetrazine intermediate.
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In a separate beaker, prepare a solution of sodium nitrite in water.
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Slowly add the crude dihydrotetrazine mixture to the sodium nitrite solution, followed by the dropwise addition of 2% aqueous HCl to facilitate oxidation. The solution should turn a characteristic pink or purple color, indicating tetrazine formation.
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Extract the aqueous mixture with an organic solvent such as dichloromethane (B109758) (DCM).
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Combine the organic fractions, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate in vacuo to yield the crude amine-functionalized tetrazine.
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The crude product should be purified by column chromatography or preparative HPLC before proceeding. Yields for this type of synthesis typically range from 15-25%.
Stage 2: Conjugation of Cy5.5 NHS Ester to Tetrazine-Amine
Materials:
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(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine (Tetrazine-Amine)
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Cyanine5.5 NHS ester
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
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Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base
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Reversed-phase HPLC system for purification
Procedure:
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Dissolve Cy5.5 NHS ester (1 molar equivalent) in anhydrous DMF or DMSO.
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In a separate vial, dissolve the purified Tetrazine-Amine (1.5-2 molar equivalents) in anhydrous DMF or DMSO. Add DIPEA (3-4 molar equivalents) to act as a base.
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Add the Cy5.5 NHS ester solution dropwise to the stirring Tetrazine-Amine solution.
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Protect the reaction from light by wrapping the vial in aluminum foil and allow it to stir at room temperature for 4-6 hours or overnight.
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The reaction progress can be monitored by analytical HPLC or LC-MS.
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Upon completion, the crude product is ready for purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification is critical to remove unreacted starting materials and byproducts. Reversed-phase HPLC (RP-HPLC) is the method of choice.
Procedure:
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Dilute the crude reaction mixture with the initial mobile phase buffer (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA).
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Inject the diluted sample onto a preparative C18 RP-HPLC column.
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Elute the product using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might run from 5% to 95% acetonitrile over 30-40 minutes.
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Monitor the elution at two wavelengths: ~280 nm (for general aromatics) and ~675 nm (the absorbance maximum of Cy5.5).
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The Cy5.5-tetrazine conjugate will be a colored fraction that is typically more retained (elutes later) than the unconjugated Cy5.5 dye.
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Collect the fractions corresponding to the main product peak.
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Confirm the identity and purity of the collected fractions using LC-MS.
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Lyophilize the pure fractions to obtain the final product as a dark blue solid.
Data Presentation and Characterization
The final product should be characterized to confirm its identity and purity.
Table 1: Typical Physicochemical Properties of Cy5.5-Tetrazine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~911.96 g/mol | |
| Molecular Formula | C₅₀H₅₂N₇F₆OP | |
| Excitation Max (Abs) | ~675-684 nm | |
| Emission Max (Em) | ~694-710 nm | |
| Extinction Coefficient | ~209,000 M⁻¹cm⁻¹ |
| Purity (by HPLC) | >95% | |
Table 2: Representative HPLC Purification Parameters
| Parameter | Specification |
|---|---|
| Column | Preparative Reversed-Phase C18 (e.g., 19 x 100 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 10-15 mL/min |
| Detection | 675 nm (Cy5.5) and 520 nm (Tetrazine) |
Application: Bioorthogonal Labeling Workflow
The primary application of Cy5.5-tetrazine is in the iEDDA reaction with a TCO-modified biomolecule (e.g., an antibody or protein). This reaction is extremely fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native processes.
The workflow for labeling a TCO-modified antibody for targeted cell imaging is outlined below.
